KML-29 - 1380424-42-9

KML-29

Catalog Number: EVT-272229
CAS Number: 1380424-42-9
Molecular Formula: C24H21F6NO7
Molecular Weight: 549.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Endocannabinoids such as 2-arachidonoyl glycerol (2-AG) and arachidonoyl ethanolamide are biologically active lipids that are involved in a number of synaptic processes including activation of cannabinoid receptors. Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for the hydrolysis of 2-AG to arachidonic acid and glycerol, thus terminating its biological function. KML29 is an O-hexafluoroisopropyl carbamate analog of JZL 184 that potently and selectively inhibits MAGL (IC50s = 15, 43, and 5.9 nM in mouse, rat, and human brain proteomes, respectively) over FAAH (IC50s >50 μM). At 5-20 mg/kg, KML29 dose-dependently blocks mouse brain MAGL activity in vivo, without any measurable effect on FAAH activity. As a second generation MAGL inhibitor, KML29 supersedes the low-level cross reactivity that JZL 184 displays for FAAH yet still maintains comparable potency to its parent compound.
KML-29 is monoacylglycerol lipase inhibitor and an O-hexafluoroisopropyl carbamate analog of JZL 184. KML-29 potently and selectively inhibits MAGL (IC50s = 15, 43, and 5.9 nM in mouse, rat, and human brain proteomes, respectively). KML29 with gabapentin synergistically produces analgesia in mice.
Synthesis Analysis

The synthesis of KML-29 involves several key steps that utilize advanced organic chemistry techniques. The compound can be synthesized through a series of reactions starting from readily available precursors. One effective method includes the use of a piperidine derivative that undergoes coupling reactions with various aromatic groups to form the desired structure.

  1. Initial Reaction: A piperidine precursor is reacted with an appropriate carbonyl compound to form an amide.
  2. Coupling: The amide is then coupled with benzo[d][1,3]dioxole derivatives under acidic conditions to yield KML-29.
  3. Purification: The final product is purified using chromatography techniques to achieve high purity suitable for biological testing .

These synthetic routes have been optimized for yield and efficiency, showcasing the versatility of KML-29's chemical structure for further modifications or labeling for imaging studies.

Molecular Structure Analysis

KML-29 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:

  • Core Structure: The piperidine ring serves as a scaffold for various substituents.
  • Functional Groups: The presence of hexafluoropropanol and benzo[d][1,3]dioxole moieties enhances its lipophilicity and selectivity towards monoacylglycerol lipase.

Molecular data indicate that KML-29 has a molecular weight of approximately 471.48 g/mol and exhibits specific stereochemistry that is crucial for its interaction with target enzymes .

Chemical Reactions Analysis

KML-29 primarily functions through its inhibition of monoacylglycerol lipase. The compound's mechanism involves reversible binding to the active site of the enzyme, preventing it from hydrolyzing endocannabinoids:

  1. Inhibition Mechanism: KML-29 competes with 2-arachidonoylglycerol for binding to monoacylglycerol lipase.
  2. Biological Reactions: By inhibiting this enzyme, KML-29 increases the levels of endocannabinoids in the central nervous system, leading to enhanced analgesic effects without significant psychoactive properties .

The compound has been shown to have no detectable activity against fatty acid amide hydrolase even at high doses, distinguishing it from other inhibitors like JZL184 .

Mechanism of Action

The mechanism of action for KML-29 revolves around its selective inhibition of monoacylglycerol lipase:

  • Endocannabinoid Modulation: By inhibiting this enzyme, KML-29 increases endocannabinoid levels, which can modulate pain perception and inflammation.
  • Neuroprotective Effects: Studies indicate that KML-29 may provide neuroprotective benefits in models of ischemia and neurodegeneration by enhancing endocannabinoid signaling pathways .

Data from animal studies demonstrate significant improvements in pain response and neuroprotection when treated with KML-29 compared to control groups.

Physical and Chemical Properties Analysis

KML-29 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and ethanol but has limited solubility in water.
  • Stability: The compound remains stable under standard laboratory conditions but should be protected from light to prevent degradation.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the identity and purity of KML-29 during synthesis .

Applications

KML-29 has significant potential applications in scientific research:

  1. Pain Management: Due to its antinociceptive properties, KML-29 is being explored as a treatment option for inflammatory and neuropathic pain conditions.
  2. Neuroprotection: Its ability to enhance endocannabinoid signaling suggests potential uses in neurodegenerative diseases where inflammation plays a critical role.
  3. Research Tool: As a selective monoacylglycerol lipase inhibitor, KML-29 serves as a valuable tool for studying endocannabinoid systems and their physiological roles in various biological processes .
Introduction to KML-29: Biochemical Identity and Therapeutic Potential

Structural Characterization of KML-29

KML-29 features a complex molecular architecture centered around a piperidine core substituted at the 4-position with a bis(benzo[d][1,3]dioxol-5-yl)(hydroxy)methyl group. This central piperidine nitrogen is functionalized with a 1,1,1,3,3,3-hexafluoroisopropyl carbamate ester moiety [1] [5] [10]. The presence of the highly electron-withdrawing hexafluoroisopropyl (HFIP) group is a critical structural determinant, replacing the p-nitrophenyl group found in earlier inhibitors like JZL184. This modification significantly enhances selectivity for MAGL over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH) [3] [7].

Key physicochemical properties include:

  • Lipophilicity: Calculated XLogP of 5.56, indicating high lipophilicity [8] [9]. This property facilitates blood-brain barrier penetration, confirmed by mass spectrometry showing brain concentrations of ~204 nmol/kg 90 minutes after oral administration of 10 mg/kg in mice [3].
  • Polar Surface Area: Topological polar surface area (TPSA) of 86.69 Ų [8] [9].
  • Hydrogen Bonding: Features 4 hydrogen bond acceptors and 1 hydrogen bond donor [8] [9].
  • Rotatable Bonds: Possesses 8 rotatable bonds, contributing to conformational flexibility [8] [9].
  • SMILES Notation: O=C(N1CCC(CC1)C(c1ccc2c(c1)OCO2)(c1ccc2c(c1)OCO2)O)OC(C(F)(F)F)C(F)(F)F [8] [9].
  • InChIKey: SXHQLPHDBLTFPM-UHFFFAOYSA-N [1] [8] [9].

The crystalline solid is typically stored at -20°C and dissolved in DMSO for experimental use, with recommended stock concentrations prepared at 10-100 mM [1] [10]. Table 1 summarizes the core structural attributes of KML-29.

Table 1: Structural and Physicochemical Properties of KML-29

PropertyValueSignificance
Molecular FormulaC₂₄H₂₁F₆NO₇Defines elemental composition and molecular weight (549.42 g/mol)
Core StructurePiperidine carbamate with bis(benzodioxolyl)hydroxymethyl groupProvides binding scaffold for MAGL active site
Key Functional GroupHexafluoroisopropyl (HFIP) carbamateEnhances selectivity for MAGL over FAAH; acts as an effective leaving group
Calculated XLogP5.56Indicates high lipophilicity, supporting BBB penetration
Hydrogen Bond Donors1 (Hydroxyl group)Potential for specific interactions with enzyme active site
Hydrogen Bond Acceptors4 (Ester carbonyl, 2 benzodioxole oxygens, carbamate oxygen)Influences solubility and binding affinity
Rotatable Bonds8Contributes to conformational flexibility
Topological PSA86.69 ŲImpacts membrane permeability and ADME properties
CAS Number1380424-42-9Unique chemical identifier

Role in the Endocannabinoid System: MAGL Inhibition Mechanisms

KML-29 functions as a highly potent and selective carbamate-based inhibitor of monoacylglycerol lipase (MAGL), the primary serine hydrolase responsible for the termination of 2-arachidonoylglycerol (2-AG) signaling within the endocannabinoid system. MAGL catalyzes the hydrolysis of monoacylglycerols, with its most physiologically relevant substrate being 2-AG, the predominant endogenous ligand for cannabinoid receptors (CB1 and CB2) in the brain [3] [6] [7].

Mechanism of Inhibition: KML-29 acts as a covalent, irreversible inhibitor. The carbamate group within its structure reacts with the catalytically essential serine nucleophile (Ser122 in humans, Ser122 in rats, Ser127 in mice) located within the MAGL active site. This reaction results in the formation of a stable carbamylated enzyme complex, effectively blocking the enzyme's ability to hydrolyze its natural substrate, 2-AG [1] [3] [7]. The HFIP-leaving group is crucial for this reaction and contributes significantly to the compound's selectivity profile.

Potency and Selectivity Profile: Biochemical characterization reveals exceptional potency and species-specific variability:

  • Human MAGL: IC₅₀ = 5.9 nM
  • Mouse MAGL: IC₅₀ = 15 nM
  • Rat MAGL: IC₅₀ = 43 nM [1] [5] [10]

Crucially, KML-29 exhibits remarkable selectivity for MAGL over other endocannabinoid metabolic enzymes. It shows no significant inhibition of FAAH (IC₅₀ > 50,000 nM), the primary enzyme degrading anandamide (AEA) [1] [3] [5]. This selectivity is a defining improvement over earlier MAGL inhibitors like JZL184, which exhibited notable cross-reactivity with FAAH and other serine hydrolases at higher doses [3] [7]. KML-29 also potently blocks 2-AG hydrolysis in vivo (mouse IC₅₀ = 2.5 nM) without affecting AEA hydrolysis (IC₅₀ > 50 µM) [1] [5].

Functional Biochemical Consequences: Inhibition of MAGL by KML-29 produces two primary biochemical outcomes:

  • Elevation of 2-AG: By blocking its primary route of degradation, KML-29 causes a significant and sustained increase in 2-AG levels in the brain, spinal cord, and peripheral tissues (notably fat). This elevation enhances 2-AG-mediated activation of presynaptic CB1 receptors, leading to retrograde suppression of neurotransmitter release. This mechanism underpins the observed analgesic and anti-inflammatory effects [2] [3] [6].
  • Reduction of Free Arachidonic Acid (AA): MAGL is a major source of free arachidonic acid (AA) in the brain, providing the substrate for pro-inflammatory prostaglandin synthesis via cyclooxygenase (COX) enzymes. KML-29 treatment significantly reduces brain AA levels, thereby diminishing downstream neuroinflammatory prostaglandin production (e.g., PGE₂) [3]. This dual action—boosting protective endocannabinoid signaling while dampening neuroinflammatory pathways—represents a key therapeutic aspect of MAGL inhibition.

Tissue-Specific Effects: KML-29's impact is tissue-dependent, correlating with MAGL expression levels. Table 2 summarizes the effects of acute KML-29 administration on 2-AG levels and related biochemical markers across tissues:

Table 2: Tissue-Specific Biochemical Effects of Acute KML-29 Administration

TissueMAGL ExpressionFold Increase in 2-AGReduction in AAEffect on ProstaglandinsKey Receptor Mediation
BrainHigh~5-foldSignificantSignificant decrease (PGE₂)CB1 (Analgesia), CB2 (Neuroprotection)
Spinal CordModerate~4-foldSignificantSignificant decreaseCB1 (Anti-allodynia)
FatVery High~10-foldModerateModerate decreaseCB1/CB2 (Metabolic regulation)
LiverHigh~2-foldModerateMinimal changeLimited cannabinoid receptor density
SpleenLow/Moderate~1.5-foldMinimalMinimal changeCB2 (Immunomodulation potential)
MuscleLowMinimal changeMinimalNo changeLimited functional impact

Neuron-Glia Crosstalk: The neuroprotective effects of KML-29 are significantly influenced by interactions between neurons and glial cells, particularly microglia. In neuron-enriched cultures, MAGL inhibition by KML-29 can paradoxically increase neuronal death risk. However, in the presence of glial cells (mixed cultures), KML-29 is neuroprotective. This protection is mediated specifically by cannabinoid type 2 (CB2) receptors expressed on microglia. Blocking CB2 receptors abolishes the protective effect of KML-29 in mixed cultures, while modulation of CB1 receptors has no significant impact on neuronal survival under these conditions [6]. This highlights the critical role of microglial CB2 receptors in mediating the beneficial neuron-glia interactions facilitated by MAGL inhibition.

Historical Development and Pharmacological Significance

KML-29 emerged from a focused medicinal chemistry effort to develop MAGL inhibitors with superior selectivity profiles compared to first-generation compounds. It was first reported in 2012 by Chang et al. as part of a series of piperidine carbamates designed to replace the p-nitrophenyl leaving group of inhibitors like JZL184 with alternative electrophiles [3] [7]. The HFIP group was identified as optimal, leading to KML-29 which demonstrated drastically reduced off-target activity against FAAH and other serine hydrolases while maintaining high MAGL potency [1] [3] [7].

Overcoming JZL184 Limitations: The development of KML-29 was driven by the pharmacological drawbacks associated with chronic, high-dose administration of JZL184:

  • CB1 Receptor Desensitization and Downregulation: Sustained, high-level MAGL inhibition by JZL184 led to CB1 receptor tolerance and dependence, limiting its therapeutic utility [3] [7].
  • Lack of Selectivity: JZL184 inhibited FAAH and several other serine hydrolases at higher doses, complicating the interpretation of its biological effects [3] [7].
  • Cannabimimetic Side Effects: High doses of JZL184 produced classic cannabinoid-like effects (hypomotility, analgesia, catalepsy, hypothermia) [3] [7].

KML-29 was specifically engineered to mitigate these issues. Its exceptional selectivity for MAGL over FAAH (>10,000-fold) prevents the simultaneous elevation of both 2-AG and AEA, which is implicated in the undesirable side effects of dual inhibition [3]. Preclinical studies confirmed that KML-29, even at high doses (40 mg/kg, ip), did not induce the classic cannabinoid tetrad of effects (hypolocomotion, catalepsy, hypothermia, analgesia in acute pain tests) associated with direct CB1 agonists or dual MAGL/FAAH inhibitors [3] [6] [7].

Pharmacological Significance and Research Applications: Licensed from The Scripps Research Institute [1] [5], KML-29 has become a cornerstone research tool for investigating MAGL-specific biology. Its pharmacological significance stems from its ability to:

  • Probe 2-AG Physiology: Provide a clean mechanism to elevate endogenous 2-AG levels selectively, allowing researchers to dissect the specific roles of 2-AG signaling in various physiological and pathological processes without the confounding effects of FAAH inhibition or direct receptor activation [3] [7].
  • Enable Combination Therapies: Its favorable side effect profile at lower doses facilitates exploration in rational polypharmacy. For example, KML-29 synergizes with the anticonvulsant gabapentin in rodent neuropathic pain models (chronic constriction injury). Low-dose combinations additively attenuated mechanical allodynia and synergistically reduced cold allodynia, effects partially mediated by CB1 receptors for mechanical allodynia but involving additional pathways for cold allodynia. Importantly, this combination minimized tolerance development compared to high-dose KML-29 alone [2] [7].
  • Target Neuroinflammation and Neuroprotection: By reducing brain AA and prostaglandin levels, KML-29 exhibits anti-inflammatory and neuroprotective properties. PET imaging studies using specific tracers ([¹¹C]SAR127303 for MAGL, [¹⁸F]FEBMP for TSPO) in a rat middle cerebral artery occlusion (MCAO) stroke model demonstrated that KML-29 treatment mitigated the loss of MAGL-positive neurons, particularly in the striatum, and attenuated the rise in microglial activation markers (TSPO) [4] [6]. Its neuroprotective effects in models of Parkinson's disease and amyotrophic lateral sclerosis (ALS) have also been explored, primarily attributed to dampened neuroinflammation and enhanced endocannabinoid tone [3] [6].
  • Investigate Metabolic Roles: Given high MAGL expression in metabolic tissues like liver and fat, KML-29 serves as a tool to study the role of MAGL and 2-AG in energy homeostasis and lipid metabolism [3].

Table 3: Key Developments and Applications of KML-29 in Preclinical Research

AspectDevelopment/ApplicationSignificance/Outcome
Origin & DesignDeveloped by Chang et al. (2012); HFIP group replacement strategyAchieved high potency (nM IC₅₀) and exceptional selectivity for MAGL over FAAH (>10,000-fold)
Key ImprovementOvercoming JZL184 limitationsNo significant CB1 downregulation/desensitization with chronic dosing; minimal cannabimimetic side effects
LicensingLicensed from The Scripps Research InstituteCommercial availability for research (Tocris, R&D Systems, Apexbt)
Pain ResearchCombination therapy with gabapentin (neuropathic pain models)Additive/synergistic anti-allodynia; reduced tolerance development; CB1 and non-CB1 mechanisms involved
NeuroprotectionPET imaging in MCAO stroke modelReduced loss of MAGL+ neurons (striatum); attenuated microglial activation (TSPO signal)
Mechanism ElucidationNeuron-glia crosstalk studiesIdentified critical role of microglial CB2 receptors in mediating neuroprotection under MAGL inhibition
Inflammation ResearchReduction of CNS AA and prostaglandinsValidated MAGL as a key controller of neuroinflammatory eicosanoid production

Properties

CAS Number

1380424-42-9

Product Name

KML-29

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate

Molecular Formula

C24H21F6NO7

Molecular Weight

549.4 g/mol

InChI

InChI=1S/C24H21F6NO7/c25-23(26,27)20(24(28,29)30)38-21(32)31-7-5-13(6-8-31)22(33,14-1-3-16-18(9-14)36-11-34-16)15-2-4-17-19(10-15)37-12-35-17/h1-4,9-10,13,20,33H,5-8,11-12H2

InChI Key

SXHQLPHDBLTFPM-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC(C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

KML-29; KML29; KML 29.

Canonical SMILES

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC(C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.